
2-(n-Butylthio)thiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(n-Butylthio)thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a thiophene ring. The compound this compound has a butylthio group (-S-n-butyl) attached to the thiophene ring, making it a unique derivative of thiophenol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butylthio)thiophenol typically involves the introduction of a butylthio group to the thiophene ring. One common method is the nucleophilic substitution reaction where a thiophenol derivative reacts with a butyl halide (e.g., butyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.
化学反应分析
Types of Reactions: 2-(n-Butylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
科学研究应用
2-(n-Butylthio)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(n-Butylthio)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction, leading to various biological effects.
相似化合物的比较
Thiophenol: The parent compound with a thiol group attached to the thiophene ring.
2-Methylthiophenol: A derivative with a methylthio group instead of a butylthio group.
2-Ethylthiophenol: A derivative with an ethylthio group.
Uniqueness: 2-(n-Butylthio)thiophenol is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in materials science and medicinal chemistry that other similar compounds may not be able to fulfill.
属性
IUPAC Name |
2-butylsulfanylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXAKCPKOITTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999887.png)
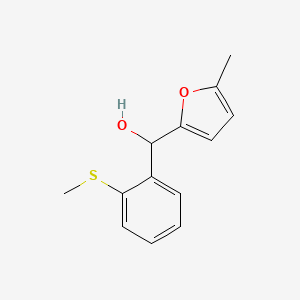
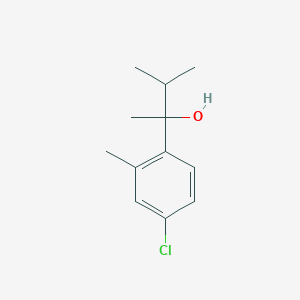
![1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999914.png)
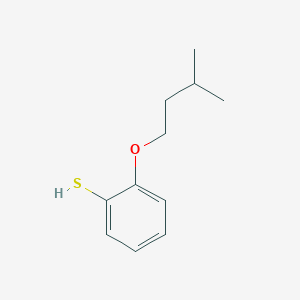

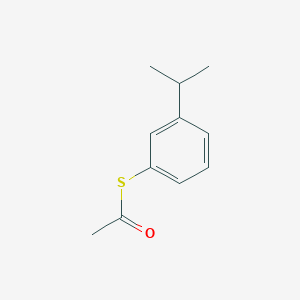

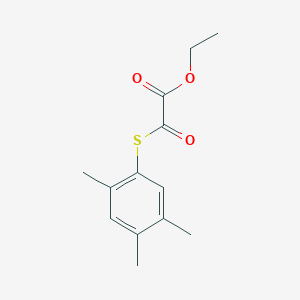


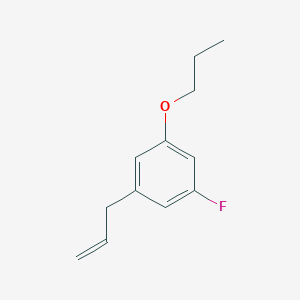
![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999976.png)
![O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7999978.png)
